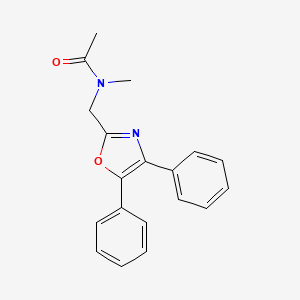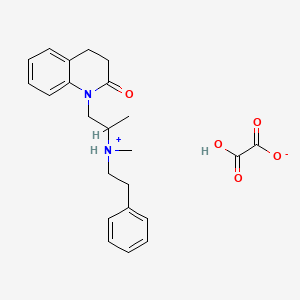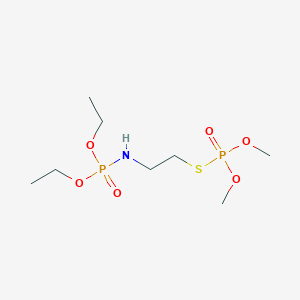
Benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzoic acid core substituted with hydroxy and methoxy groups, and an ester linkage to a diethylaminoethyl group, forming a hydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride typically involves esterification reactions. One common method is the reaction of 2-hydroxy-3-methoxybenzoic acid with 2-(diethylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The ester linkage can be reduced to form alcohol derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial formulations.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the diethylaminoethyl group enhances its ability to interact with biological membranes, facilitating its cellular uptake. The hydroxy and methoxy groups contribute to its overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-methoxybenzoic acid: Similar structure but lacks the diethylaminoethyl ester group.
Methyl 3-methoxysalicylate: Contains a methyl ester instead of the diethylaminoethyl ester.
3-Methoxysalicylic acid: Similar core structure but different functional groups.
Uniqueness
Benzoic acid, 2-hydroxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride is unique due to the presence of the diethylaminoethyl ester group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, reactivity, and potential therapeutic applications compared to its analogs.
Eigenschaften
CAS-Nummer |
24022-35-3 |
|---|---|
Molekularformel |
C14H22ClNO4 |
Molekulargewicht |
303.78 g/mol |
IUPAC-Name |
diethyl-[2-(2-hydroxy-3-methoxybenzoyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C14H21NO4.ClH/c1-4-15(5-2)9-10-19-14(17)11-7-6-8-12(18-3)13(11)16;/h6-8,16H,4-5,9-10H2,1-3H3;1H |
InChI-Schlüssel |
VFVZQRIXQXXJAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCOC(=O)C1=C(C(=CC=C1)OC)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)

![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)

![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)

![5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B13747072.png)


![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)

